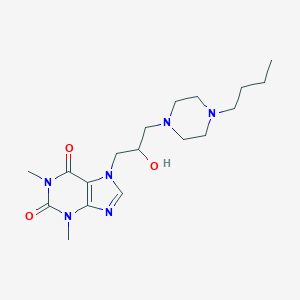
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline, commonly known as BU-3981T, is a xanthine derivative that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
BU-3981T acts as a phosphodiesterase (PDE) inhibitor, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells in the respiratory and cardiovascular systems, resulting in bronchodilation and vasodilation, respectively. BU-3981T also exhibits neuroprotective effects by inhibiting the activity of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
BU-3981T has been found to exhibit a range of biochemical and physiological effects, including bronchodilation, vasodilation, and neuroprotection. In addition, BU-3981T has been found to exhibit anti-inflammatory effects, which may contribute to its potential therapeutic applications in respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BU-3981T in lab experiments is its high potency and selectivity as a PDE inhibitor. This allows for precise control of the intracellular concentration of cAMP and cGMP. However, one limitation of using BU-3981T in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for research on BU-3981T. One area of interest is the development of novel formulations that can increase the bioavailability and half-life of BU-3981T. Another area of interest is the investigation of the potential therapeutic applications of BU-3981T in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-inflammatory effects of BU-3981T, which may contribute to its potential therapeutic applications in respiratory diseases.
Métodos De Síntesis
BU-3981T can be synthesized using a variety of methods, including the reaction of theophylline with 4-butyl-1-piperazine and 2-bromo-3-hydroxypropyl bromide. Another method involves the reaction of theophylline with 4-butyl-1-piperazine and 2-(2-hydroxyethyl) bromide. These methods have been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
BU-3981T has been studied for its potential therapeutic applications in a variety of areas, including respiratory diseases, cardiovascular diseases, and neurological disorders. In respiratory diseases, BU-3981T has been found to exhibit bronchodilatory effects, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In cardiovascular diseases, BU-3981T has been found to exhibit vasodilatory effects, making it a potential treatment for hypertension. In neurological disorders, BU-3981T has been found to exhibit neuroprotective effects, making it a potential treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19971-76-7 |
|---|---|
Nombre del producto |
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline |
Fórmula molecular |
C18H30N6O3 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
Clave InChI |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
SMILES canónico |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
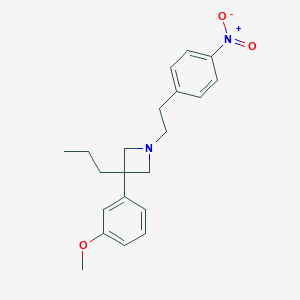
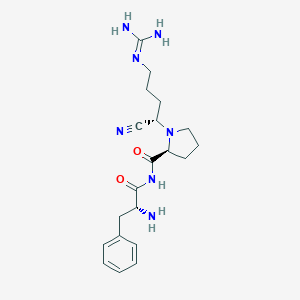
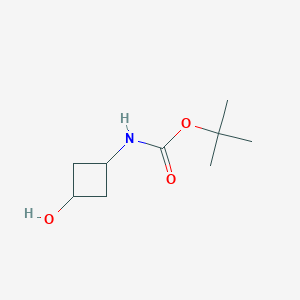
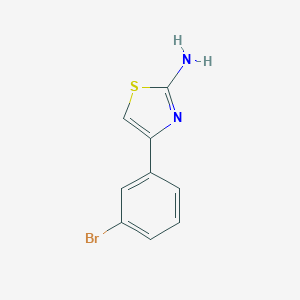
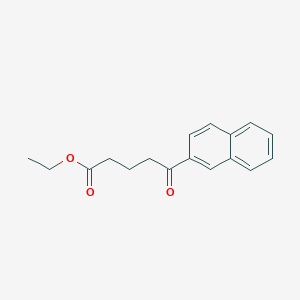
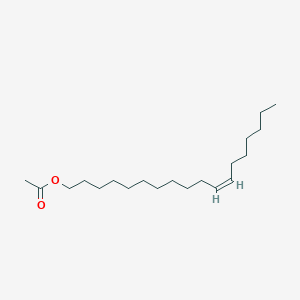
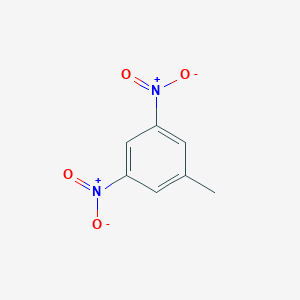
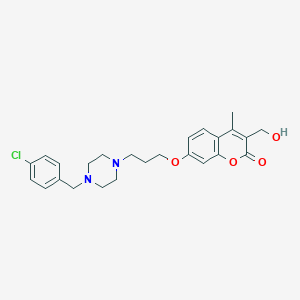


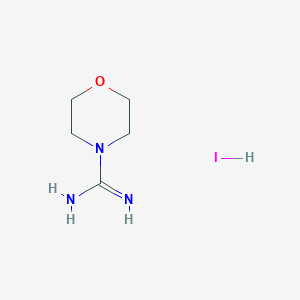
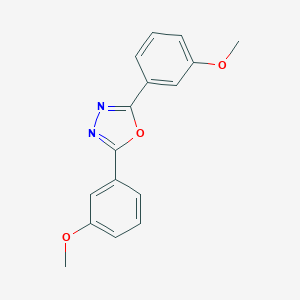
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)